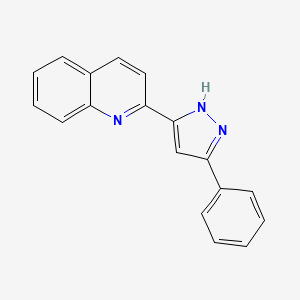

2-(3-Phenyl-1H-pyrazol-5-yl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H13N3 |

|---|---|

Molecular Weight |

271.3 g/mol |

IUPAC Name |

2-(3-phenyl-1H-pyrazol-5-yl)quinoline |

InChI |

InChI=1S/C18H13N3/c1-2-6-13(7-3-1)17-12-18(21-20-17)16-11-10-14-8-4-5-9-15(14)19-16/h1-12H,(H,20,21) |

InChI Key |

MVGLJEIJHQPOSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C3=NC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Methodologies for the Synthesis of 2 3 Phenyl 1h Pyrazol 5 Yl Quinoline and Analogous Systems

Retrosynthetic Analysis and Key Precursors for Pyrazolylquinoline Construction

A logical retrosynthetic analysis of the target molecule, 2-(3-phenyl-1H-pyrazol-5-yl)quinoline, reveals several strategic disconnections that highlight the key precursors required for its assembly. The primary bond formations can be envisioned between the quinoline (B57606) and pyrazole (B372694) rings, or through the simultaneous construction of one or both heterocyclic systems.

One common approach involves the disconnection of the bond between the C2 position of the quinoline and the C5 position of the pyrazole. This leads to two primary synthons: a quinoline moiety bearing an electrophilic or nucleophilic group at the C2 position, and a corresponding pyrazole with a complementary reactive site. For instance, a 2-haloquinoline could be coupled with a 5-lithiated or 5-stannylated pyrazole. Alternatively, a 2-acetylquinoline derivative can serve as a key precursor. researchgate.net

Another retrosynthetic strategy focuses on building the quinoline ring onto a pre-formed pyrazole scaffold. This typically involves a pyrazole derivative with a side chain that can participate in a cyclization reaction to form the quinoline system. A key precursor in this approach would be a pyrazole substituted with a group amenable to transformations like the Friedländer or Niementowski reactions.

Finally, a convergent approach might involve precursors that lead to the formation of both rings in a more integrated fashion, such as in multicomponent reactions. Here, simpler, acyclic precursors are combined in a one-pot synthesis to generate the complex heterocyclic system. The choice of precursors is dictated by the specific synthetic methodology to be employed.

Classical Condensation Reactions and Their Adaptations for Pyrazolylquinoline Formation

Classical condensation reactions remain fundamental in heterocyclic synthesis, and their adaptation for the construction of pyrazolylquinolines is well-documented.

Friedländer-Type Condensations and Quinoline Derivatization

The Friedländer synthesis is a powerful method for constructing quinoline rings, involving the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. jk-sci.comwikipedia.orgorganic-chemistry.org This reaction can be catalyzed by both acids and bases. jk-sci.comorganicreactions.org In the context of this compound synthesis, this can be adapted in two primary ways.

One route involves the condensation of an o-aminoaryl ketone with a pyrazole derivative containing an activated methylene (B1212753) group. For example, 2-aminoacetophenone (B1585202) can be reacted with a 5-acetyl-3-phenyl-1H-pyrazole. The reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to yield the quinoline ring. wikipedia.org Various catalysts, including acids, bases, and more recently, ionic liquids and nanocatalysts, have been employed to improve reaction efficiency and yields. nih.gov

Alternatively, a pre-formed pyrazolyl ketone can be reacted with an o-aminobenzaldehyde. This approach offers flexibility in the substitution pattern of the quinoline ring. The first synthesis of a pyrazoloquinoline was reported by Niementowski and colleagues using a Friedländer condensation of anthranilaldehyde and 5-methyl-2-phenyl-4H-pyrazol-3-one. mdpi.comnih.gov

Niementowski Reaction Analogues in Pyrazolylquinoline Synthesis

The Niementowski reaction, a variation of the Friedländer synthesis, traditionally involves the condensation of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives. wikipedia.org While direct application to form this compound is less common, analogues of this reaction can be envisioned. For instance, reacting an anthranilic acid derivative with a pyrazolyl methyl ketone could potentially lead to a 4-hydroxy-2-(pyrazol-5-yl)quinoline derivative, which could then be deoxygenated. The high temperatures often required for the classical Niementowski reaction have led to the development of microwave-assisted protocols to improve reaction conditions and yields. semanticscholar.orgresearchgate.netnih.gov The related Niementowski quinazoline (B50416) synthesis involves the reaction of anthranilic acids with amides. wikipedia.org

Cyclocondensation Approaches Utilizing Pyrazole Derivatives

The synthesis of the target molecule can also be achieved through cyclocondensation reactions where a suitably functionalized pyrazole derivative is a key starting material. researchgate.net One strategy involves the reaction of a chalcone (B49325) bearing a pyrazole moiety with a source of ammonia (B1221849) or an amine, leading to the formation of a dihydropyridine (B1217469) ring which can then be oxidized to the corresponding quinoline. The synthesis of pyrazoline derivatives often occurs through an aldol cyclocondensation between a compound with an α,β-unsaturated moiety (like a chalcone) and hydrazine (B178648). researchgate.netnih.gov

Another approach involves the Knorr synthesis, which is a classic method for pyrazole formation from 1,3-dicarbonyl compounds and hydrazines. beilstein-journals.org A 1,3-dicarbonyl compound attached to a quinoline precursor can be reacted with phenylhydrazine (B124118) to construct the desired pyrazole ring directly onto the quinoline scaffold.

Multicomponent Reaction Strategies for Expedited Synthesis

Multicomponent reactions (MCRs) have emerged as highly efficient tools for the synthesis of complex molecules in a single step, offering advantages in terms of atom economy and operational simplicity. rsc.org Several MCR strategies have been developed for the synthesis of pyrazolylquinoline systems.

A common three-component approach involves the reaction of an aniline, an aromatic aldehyde, and a pyrazolone (B3327878) derivative. preprints.org For instance, the reaction of aniline, benzaldehyde, and 3-phenyl-1H-pyrazol-5(4H)-one can lead to the formation of a 4,9-dihydro-1H-pyrazolo[3,4-b]quinoline, which can then be oxidized to the fully aromatic this compound. preprints.org These reactions are often catalyzed by acids or Lewis acids. More recently, novel pyrazolo[1,5-a]quinazoline derivatives have been synthesized via multi-component reactions. distantreader.orgresearchgate.net

The following table summarizes some examples of multicomponent reactions used in the synthesis of related heterocyclic systems:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |

| Aniline | Aromatic Aldehyde | Pyrazolone | L-proline | 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinoline |

| 4-(2-phenylhydrazono)-4H-pyrazol-3-amine | Aromatic Aldehyde | Cyclohexanone | Triethylamine | 3,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinazoline |

| Isatoic Anhydride | 3-oxo-1H-pyrrolo[3,4-b]quinoline | - | MWI (solvent-free) | Luotonin A (a cytotoxic alkaloid) |

Directed Coupling and Cross-Coupling Methodologies

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods offer a powerful and versatile approach to connect pre-functionalized pyrazole and quinoline rings.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are particularly well-suited for this purpose. For example, a 2-haloquinoline can be coupled with a pyrazole-5-boronic acid derivative (Suzuki coupling) or a 5-stannylpyrazole (Stille coupling) to form the desired C-C bond. nih.gov The Sonogashira reaction, which couples terminal alkynes with aryl halides, can also be employed, followed by a cyclization step. mdpi.com

Directed C-H activation has also emerged as a powerful tool. In this approach, a directing group on one of the heterocyclic rings facilitates the selective activation of a C-H bond and its subsequent coupling with a reaction partner. For instance, a directing group on the pyrazole ring could facilitate the direct arylation at the C5 position with a 2-haloquinoline. nih.gov

The following table provides an overview of common cross-coupling reactions applicable to the synthesis of pyrazolylquinolines:

| Reaction Name | Quinoline Component | Pyrazole Component | Catalyst |

| Suzuki Coupling | 2-Haloquinoline | Pyrazole-5-boronic acid | Pd catalyst |

| Stille Coupling | 2-Haloquinoline | 5-Stannylpyrazole | Pd catalyst |

| Heck Coupling | 2-Haloquinoline | 5-Vinylpyrazole | Pd catalyst |

| Sonogashira Coupling | 2-Haloquinoline | 5-Ethynylpyrazole | Pd/Cu catalyst |

| Direct C-H Arylation | 2-Haloquinoline | Pyrazole with directing group | Pd catalyst |

Vilsmeier-Haack Protocol in Pyrazolylquinoline Synthesis

The Vilsmeier-Haack (V-H) reaction is a versatile and powerful tool in organic synthesis, primarily used for the formylation of electron-rich aromatic and heterocyclic compounds. The V-H reagent, typically a chloroiminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphoryl chloride (POCl₃), can also act as a precursor for cyclization reactions to build heterocyclic rings. niscpr.res.inresearchgate.net

In the context of pyrazolylquinoline synthesis, the V-H protocol is employed in two main ways:

Synthesis of Functionalized Quinoline Intermediates: A key application involves the Vilsmeier cyclization of N-arylacetamides to produce 2-chloro-3-formylquinolines. niscpr.res.inchemijournal.com These compounds are highly valuable synthons. The chloro group at the 2-position is susceptible to nucleophilic substitution, and the formyl group at the 3-position is reactive towards condensation agents. The reaction of 2-chloro-3-formylquinolines with hydrazine or its derivatives provides a direct route to pyrazolo[3,4-b]quinolines, a class of fused pyrazolylquinoline analogs. mdpi.com The reaction proceeds by initial condensation of hydrazine with the formyl group, followed by an intramolecular nucleophilic substitution of the chlorine atom by the second nitrogen of the hydrazine, leading to ring closure.

Formation of the Pyrazole Ring: The V-H reagent can also be used to construct the pyrazole ring itself. For instance, the reaction of hydrazones with the V-H reagent (DMF/POCl₃) can lead to cyclization and formylation, affording pyrazole-4-carbaldehydes. researchgate.net A relevant example is the synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-carbaldehyde from a 3-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)quinoline precursor. nih.gov In this transformation, the V-H reagent facilitates the cyclization of the hydrazone moiety to form the pyrazole ring, with simultaneous introduction of a formyl group at the 4-position of the newly formed ring. nih.gov

The choice of substrates and reaction conditions can be tailored to achieve specific substitution patterns on both the quinoline and pyrazole rings.

| Precursor(s) | V-H Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| N-Arylacetamides | POCl₃ / DMF, 0-90°C | 2-Chloro-3-formylquinolines | Good to moderate | niscpr.res.in |

| 2-Chloro-3-formylquinoline + Hydrazine | (Subsequent reaction) | Pyrazolo[3,4-b]quinolines | - | mdpi.com |

| Substituted Phenyl Carbonyl Hydrazones | POCl₃ / DMF | 3-Substituted-1-phenyl-1H-pyrazole-4-carbaldehydes | - | researchgate.net |

| 3-Phenyl-2-(2-(1-phenylethylidene)hydrazinyl)quinoline | POCl₃ / DMF, 0°C to heat | 3-Phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-carbaldehyde | Good | nih.gov |

Alkylation and Arylation Strategies for Pyrazole-Quinoline Linkage

The formation of a direct bond between a pyrazole and a quinoline ring can be achieved through various alkylation and arylation strategies, which are fundamental reactions in cross-coupling chemistry. These methods are crucial for creating C-N or C-C linkages between the two heterocyclic systems.

N-Arylation: One of the most direct methods to link a pyrazole to a quinoline is through the N-arylation of a pyrazole with a quinoline halide. This approach forms a C-N bond between one of the pyrazole's nitrogen atoms and a carbon atom of the quinoline ring. Iron-catalyzed N-arylation has emerged as an economical and effective method. For example, commercially available FeCl₃·6H₂O, in combination with a diamine ligand, can effectively catalyze the N-arylation of pyrazoles using aryl and heteroaryl iodides in an aqueous medium. lookchem.com This protocol offers an alternative to the more common copper- and palladium-catalyzed systems and is compatible with various functional groups. lookchem.com The regioselectivity of the arylation on the pyrazole ring (N1 vs. N2) is a critical consideration and is often influenced by steric and electronic factors of the substituents on the pyrazole ring. researchgate.net

C-H Alkylation/Arylation: Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds, as this avoids the need for pre-functionalized starting materials, thus improving atom economy. Rhodium(I)-catalyzed ortho-alkylation has been successfully applied to N-heterocycles like quinolines. nih.gov This reaction involves the activation of a C-H bond ortho to the ring nitrogen, allowing for the introduction of an alkyl group. While substitution ortho to the nitrogen is often required for efficient alkylation, this method represents a powerful way to form a C-C bond. nih.gov Similarly, direct α-arylation of quinolines provides another route to link a pyrazole moiety. researchgate.net These methods, however, can present challenges in controlling regioselectivity, especially in complex molecules.

Systematic studies on the N-substitution of 3-substituted pyrazoles under basic conditions (e.g., K₂CO₃ in DMSO) have demonstrated regioselective N1-alkylation and arylation. researchgate.net The regioselectivity in these reactions can often be justified by DFT calculations, which consider the steric hindrance and electronic properties of the substrates. researchgate.net

| Reaction Type | Catalyst/Reagents | Reactants | Bond Formed | Key Features | Reference |

|---|---|---|---|---|---|

| N-Arylation | FeCl₃·6H₂O / Diamine ligand | Pyrazole + Haloquinoline | C-N | Economical, aqueous medium compatible. | lookchem.com |

| N-Arylation/Alkylation | K₂CO₃ / DMSO | 3-Substituted Pyrazole + Aryl/Alkyl Halide | C-N | Regioselective for N1 position. | researchgate.net |

| C-H Alkylation | Rh(I) complexes | Quinoline + Alkene | C-C | Direct functionalization of C-H bond ortho to nitrogen. | nih.gov |

Green Chemistry Approaches in Pyrazolylquinoline Synthesis

In recent years, the principles of green chemistry have become integral to the development of new synthetic methodologies, aiming to reduce waste, energy consumption, and the use of hazardous substances. The synthesis of pyrazolylquinolines has benefited significantly from these approaches, particularly through the use of microwave irradiation and solvent-free reaction conditions. thieme-connect.com

Microwave-Assisted Synthesis: Microwave irradiation has proven to be a highly efficient energy source for accelerating organic reactions. It allows for rapid heating, often leading to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.gov Several protocols for the synthesis of pyrazolylquinoline systems utilize this technology. researchgate.netunf.eduacs.org A notable example is the one-pot, three-component synthesis of dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment. unf.eduacs.org These reactions can be performed under catalyst-free conditions in a solvent like DMF, producing the desired products in high yields in a matter of minutes. nih.govunf.edu Another green approach involves a microwave-assisted multi-component reaction of aryl aldehydes, dimedone, and 5-amino-3-methyl-1-phenylpyrazole in aqueous ethanol, yielding pyrazolo-[3,4-b]-quinoline derivatives with excellent yields (91-98%) in just 5 minutes. nih.gov

Solvent-Free Conditions: Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free reactions, often conducted by grinding solid reactants together or by heating a mixture of neat reactants, can reduce environmental impact and simplify work-up procedures. mobt3ath.com The synthesis of pyrazoline derivatives has been successfully achieved using a solvent-free grinding technique, reacting chalcones with hydrazine hydrate, sometimes with a catalytic amount of acid. mobt3ath.comresearchgate.net This method is characterized by short reaction times, a cleaner reaction profile, and high yields. researchgate.net Furthermore, thermal solvent-free conditions have been used to prepare pyrazolyl chalcones, which are then converted to the corresponding pyrazolines in excellent yields. nih.gov Combining microwave irradiation with solvent-free conditions, for example by using p-toluenesulfonic acid (p-TsOH) as a catalyst on a solid support, represents a particularly powerful green synthetic strategy for preparing pyrazolo[3,4-b]quinolines. researchgate.net

| Green Approach | Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | Formyl-quinoline, 5-amino-1-phenylpyrazole, 1,3-diketone | DMF, 150°C, 8 min | Quinoline-based Dihydro-1H-pyrazolo[3,4-b]pyridines | 15-63% | acs.org |

| Microwave-Assisted | Aryl aldehydes, dimedone, 5-amino-3-methyl-1-phenylpyrazole | Aqueous ethanol, 50°C, 5 min | Pyrazolo-[3,4-b]-quinolines | 91-98% | nih.gov |

| Solvent-Free Grinding | 2'-Hydroxychalcones, Hydrazine hydrate | Grinding at room temp., cat. AcOH | 2-Pyrazoline derivatives | High | mobt3ath.comresearchgate.net |

| Solvent-Free, Microwave | β-Chlorovinylaldehydes, Hydrazine hydrate/Phenylhydrazine | p-TsOH, Microwave irradiation | Pyrazolo[3,4-b]quinolines | - | researchgate.net |

| Solvent-Free, Thermal | 5-Chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde, 5-Acetylbarbituric acid derivatives | Heating, neat | Pyrazolyl chalcones | Excellent | nih.gov |

Regioselectivity and Reaction Mechanism Studies in Pyrazolylquinoline Formation

The synthesis of substituted pyrazoles, including those linked to a quinoline moiety, often raises questions of regioselectivity, particularly when using unsymmetrical starting materials. The reaction mechanism dictates the final arrangement of atoms and substituents in the heterocyclic product.

Regioselectivity: The formation of the pyrazole ring from the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (e.g., phenylhydrazine) is a classic example where regioselectivity is a key issue. The reaction can potentially yield two different regioisomers depending on which carbonyl group undergoes initial condensation with the substituted nitrogen of the hydrazine. This selectivity is governed by a combination of factors, including the electronic nature of the substituents on the dicarbonyl compound (which affects the electrophilicity of the carbonyl carbons) and steric hindrance around the reaction centers. For the synthesis of this compound, a plausible route involves the reaction of a quinoline-containing 1,3-dicarbonyl compound with phenylhydrazine. The nucleophilic attack of the substituted nitrogen of phenylhydrazine on one of the carbonyl groups initiates the reaction, and its preference determines the final regioisomer. Similarly, in multi-component reactions that form pyrazolo-fused quinolines, the specific sequence of bond-forming events determines the regiochemical outcome, which can often be controlled to produce a single isomer in high yield. nih.gov

Reaction Mechanism: The mechanism of pyrazoline/pyrazole formation from α,β-unsaturated carbonyl compounds (chalcones) and hydrazines is one of the most studied pathways. Two primary mechanisms are generally considered. chim.itresearchgate.net

Aza-Michael Addition Pathway: The reaction can begin with a conjugate (Michael) addition of a hydrazine nitrogen atom to the β-carbon of the enone system. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, and subsequent dehydration to yield the pyrazoline. chim.it

Hydrazone Formation Pathway: Alternatively, the reaction can start with the condensation of hydrazine with the carbonyl group to form a hydrazone intermediate. This intermediate then undergoes an intramolecular cyclization by the attack of the terminal nitrogen onto the β-carbon, followed by tautomerization to give the thermodynamically more stable 2-pyrazoline. chim.itrsc.org

The operative mechanism can depend on the specific substrates and reaction conditions (e.g., pH). rsc.org DFT studies and mechanistic experiments have been employed to elucidate these pathways and to understand the formation of unexpected products, such as the reductive cyclization of pyrazoline precursors to form 2-aryl quinolines through a modified Friedlander mechanism. acs.org Understanding these mechanisms is crucial for predicting and controlling the outcome of the synthesis of complex molecules like this compound.

Despite a comprehensive search for spectroscopic data on the chemical compound this compound, no specific experimental ¹H NMR, ¹³C NMR, 2D NMR, infrared (IR), or Raman data for this exact molecule could be located in the available scientific literature.

The performed searches yielded spectroscopic information for structurally related but distinct compounds, including various substituted pyrazole and quinoline derivatives. For instance, data was found for compounds such as 3,5-Diphenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-5-ol and other pyrazolyl quinoline isomers. However, the unique substitution pattern and direct linkage between the phenyl-pyrazole and quinoline moieties in this compound mean that the spectral data from these related compounds cannot be accurately extrapolated to fulfill the requirements of the requested detailed analysis.

Consequently, the specific chemical shifts, coupling constants, and vibrational frequencies necessary to populate the sections on High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy and Vibrational Spectroscopy for this compound are not available. The creation of the requested in-depth scientific article with detailed research findings and data tables is therefore not possible at this time. Further experimental research and publication of the characterization data for this compound are required before a thorough spectroscopic and structural elucidation can be compiled.

Advanced Spectroscopic and Structural Elucidation of 2 3 Phenyl 1h Pyrazol 5 Yl Quinoline

Electronic Absorption (UV-Vis) Spectroscopy and Chromophoric Analysis

Specific experimental data on the electronic absorption maxima (λmax) and molar absorptivity (ε) for 2-(3-Phenyl-1H-pyrazol-5-yl)quinoline are not available in the reviewed literature. A chromophoric analysis would typically involve identifying the π-systems of the quinoline (B57606) and phenyl-pyrazole moieties and describing their contribution to electronic transitions, such as π→π* and n→π* transitions. However, without experimental spectra, a detailed analysis cannot be performed.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry data that would confirm the molecular formula of this compound (C18H13N3) by providing a highly accurate mass measurement was not found in the conducted search. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

A published single-crystal X-ray diffraction study for this compound could not be located. This analysis is essential for the definitive determination of the solid-state structure.

Molecular Geometry and Bond Parameters

Without crystallographic data, it is not possible to provide a data table of experimental bond lengths, bond angles, and dihedral angles for the molecule. Such data would definitively describe the spatial arrangement of the quinoline, pyrazole (B372694), and phenyl rings.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Information regarding the crystal packing and the specific intermolecular interactions, such as potential N-H···N hydrogen bonds involving the pyrazole and quinoline nitrogen atoms or π-π stacking between the aromatic rings, is unavailable without a crystal structure determination.

Theoretical and Computational Investigations of 2 3 Phenyl 1h Pyrazol 5 Yl Quinoline

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry (DFT, TD-DFT)

Density Functional Theory (DFT) has become a highly effective and widely used theoretical approach in computational chemistry. nih.gov It is employed to determine the kinetic and thermodynamic stability of compounds, perform structural calculations, and evaluate the optical and electronic properties of molecules. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the electronic excited states and to simulate UV-Vis absorption spectra. nih.gov For 2-(3-Phenyl-1H-pyrazol-5-yl)quinoline, these methods can elucidate the fundamental aspects of its geometry and electronic character.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, a key structural feature is the relative orientation of the quinoline (B57606), pyrazole (B372694), and phenyl rings. Due to potential steric hindrance, it is unlikely that the molecule is perfectly planar.

Computational calculations, often performed at levels like B3LYP/6-311G**, are used to predict bond lengths, bond angles, and dihedral angles. mdpi.com Analysis of crystallographic data for structurally related compounds provides insight into the expected conformation. For instance, in a related pyrazoline compound, the pyrazoline ring forms dihedral angles of 9.9° and 19.2° with adjacent phenol (B47542) and quinoline rings, respectively. researchgate.net In another case involving a pyrazole linked to a quinoxaline (B1680401) system, the mean plane of the pyrazole ring is nearly perpendicular to the quinoxaline moiety, with a dihedral angle of 86.92°. researchgate.net Similarly, for a derivative where a quinoline ring is attached to the nitrogen of a pyrazole, the dihedral angle between the quinoline and pyrazole planes is 9.90°, while the angle with a C-bound phenyl ring is 8.87°. nih.gov These examples suggest that the phenyl and quinoline rings in this compound are likely twisted out of the plane of the central pyrazole ring to achieve maximum stability.

Table 1: Representative Dihedral Angles in Related Quinoline-Pyrazole Structures

| Compound | Rings Involved | Dihedral Angle (°) | Reference |

| 3,5-Diphenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-5-ol | Quinoline & Pyrazole | 9.90 | nih.gov |

| 3,5-Diphenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-5-ol | Phenyl (at C3) & Pyrazole | 8.87 | nih.gov |

| 2-(5-phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol | Quinoline & Pyrazole | 19.2 | researchgate.net |

| 1-(3-Phenyl-1H-pyrazol-5-yl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione | Pyrazole & Tetrahydroquinoxalinedione | 86.92 | researchgate.net |

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic properties and chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to promote an electron from the HOMO to the LUMO. nih.govuobaghdad.edu.iq

For this compound, DFT calculations would reveal the spatial distribution of these orbitals. Typically, in such conjugated π-systems, the HOMO and LUMO are distributed across the aromatic rings. The energy gap can be calculated to predict its electronic behavior. For example, DFT studies on various quinoline derivatives have been used to calculate this gap and relate it to the molecule's stability and potential as an electronic material. nih.govuobaghdad.edu.iq

Computational Spectroscopy: Prediction and Validation of Spectroscopic Data

Computational methods are extensively used to simulate spectra (NMR, IR, UV-Vis), which can aid in the interpretation of experimental data and confirm molecular structures.

Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁵N nuclei. These predictions are valuable for assigning signals in experimentally obtained spectra. The ¹H NMR spectrum of a related 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole (B1198619) showed a characteristic singlet for the pyrazole C4 proton at δ 7.17 ppm. nih.gov Protons on the quinoline ring in various derivatives typically appear in the δ 7.80–8.00 ppm region. nih.gov The ¹³C NMR spectrum of a similar pyrazole derivative showed the C=N carbon of the pyrazole ring at δ 148.8 ppm. mdpi.com The table below presents illustrative chemical shifts expected for this compound based on data from analogous structures.

Table 2: Expected NMR Chemical Shifts for this compound Based on Analogous Compounds

| Nucleus | Functional Group/Position | Expected Chemical Shift (ppm) | Reference(s) |

| ¹H | Pyrazole C4-H | ~7.2 | nih.gov |

| ¹H | Aromatic H (Phenyl) | 7.3 - 7.6 | nih.gov |

| ¹H | Aromatic H (Quinoline) | 7.8 - 8.1 | nih.gov |

| ¹³C | Pyrazole Carbons | 106 - 150 | nih.gov |

| ¹³C | Phenyl Carbons | 125 - 138 | mdpi.com |

| ¹³C | Quinoline Carbons | 115 - 150 | nih.gov |

| ¹³C | Pyrazole C=N | ~149 | mdpi.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra can also be simulated computationally. Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. For pyrazole and quinoline containing compounds, characteristic IR bands include C=N stretching vibrations around 1590-1620 cm⁻¹, aromatic C=C stretching near 1495-1520 cm⁻¹, and C-N stretching in the 1120-1220 cm⁻¹ range. researchgate.net Experimental IR data for a similar pyrazoline derivative showed bands at 3061 cm⁻¹ (aromatic C-H), 1616 cm⁻¹, and 1602 cm⁻¹ (C=N/C=C). nih.gov

UV-Vis spectra are simulated using TD-DFT calculations, which predict the electronic transitions between molecular orbitals. nih.gov These are typically intense π-π* transitions in conjugated systems like this compound. nih.gov Experimental UV-Vis data for structurally similar 2-chloro-3-(1-phenyl-3-(thien-2-yl)-1H-pyrazol-5-yl)quinoline derivatives show strong absorption maxima (λmax) in the range of 255-264 nm and a second band around 307-321 nm, which are characteristic of the extensive π-conjugated system. nih.gov

Table 3: Experimental UV-Vis Absorption Maxima for Structurally Similar Quinoline-Pyrazole Compounds

| Compound | λmax (nm) (Molar Absorptivity, M⁻¹cm⁻¹) | Reference |

| 2-chloro-3-(3-(4-methylthiophen-2-yl)-1-phenyl-1H-pyrazol-5-yl)quinoline | 255 (36560), 313 (6590) | nih.gov |

| 3-(3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazol-5-yl)-2-chloroquinoline | 258 (37620), 321 (9730) | nih.gov |

| 2-chloro-3-(3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-5-yl)quinoline | 261 (38910), 307 (9440) | nih.gov |

| 2-chloro-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)quinoline | 264 (31580), 307 (14030) | nih.gov |

Analysis of Non-Covalent Interactions and Supramolecular Architectures

Non-covalent interactions such as hydrogen bonds, π-π stacking, and C-H···π interactions are critical in determining the crystal packing and supramolecular architecture of molecules. rsc.org Although a crystal structure for this compound is not available, analysis of related compounds reveals the types of interactions that are likely to govern its solid-state assembly.

The pyrazole NH group is a potential hydrogen bond donor. In the crystal structure of 1-(3-Phenyl-1H-pyrazol-5-yl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione, molecules are connected by N-H···N and N-H···O hydrogen bonds, which form sheets. researchgate.net These sheets are further linked into a three-dimensional network by aromatic π-π stacking, with a centroid-centroid separation of 3.53 Å. researchgate.net In other related structures, C-H···π interactions are observed to link molecules together. nih.govnih.gov For this compound, one could expect intermolecular N-H···N hydrogen bonds involving the pyrazole NH and the quinoline nitrogen atom, as well as extensive π-π stacking between the flat aromatic rings and C-H···π interactions, all of which would contribute to a stable supramolecular assembly.

The study of this compound and its derivatives has garnered significant interest in the field of computational chemistry. Theoretical investigations provide valuable insights into the molecule's structural properties, intermolecular interactions, and potential as a pharmacophore. This article delves into the computational analysis of this compound, focusing on non-covalent interactions, reaction pathways, and in silico screening.

Theoretical and Computational Investigations

Non-covalent interactions such as π-π stacking and C-H…π interactions are crucial in determining the supramolecular architecture and crystal packing of aromatic compounds like this compound. While specific quantitative data for this exact molecule is not extensively documented, studies on closely related pyrazolo[3,4-b]quinoline and quinoline derivatives provide valuable insights.

In the crystal structure of a related compound, 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline, π–π stacking interactions have been observed, with a ring-centroid separation of 3.5891 (9) Å. mdpi.com These interactions are vital in linking hydrogen-bonded sheets into a three-dimensional array. mdpi.com Another study on a mononuclear mercury complex containing a quinoline ligand reported intermolecular face-to-face π-π stacking interactions between the quinoline rings with a centroid-centroid separation of 3.563 (9) Å. dntb.gov.ua The energy of such interactions is typically in the range of -1 to -2 kcal/mol. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystals. For a related quinoline derivative, 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline, Hirshfeld analysis revealed that the most significant contributions to crystal packing come from H⋯H (35.5%), C⋯H/H⋯C (33.7%), Cl⋯H/H⋯Cl (12.3%), and N⋯H/H⋯N (9.5%) contacts. researchgate.net C-H…π interactions are also noted to link molecules into dimers in some crystal structures of related pyrazole derivatives. dntb.gov.ua These findings suggest that the phenyl and quinoline rings of this compound are likely to engage in similar stabilizing π-π stacking and C-H…π interactions.

| Interaction Type | Compound Type | Measured Distance (Å) | Reference |

|---|---|---|---|

| π–π stacking | Pyrazolo[3,4-b]quinoline derivative | 3.5891 (9) | mdpi.com |

| π–π stacking | Quinoline-containing complex | 3.563 (9) | dntb.gov.ua |

Hydrogen bonding plays a pivotal role in the molecular recognition and self-assembly of pyrazole-quinoline systems. The pyrazole moiety, with its N-H group, can act as a hydrogen bond donor, while the nitrogen atoms in both the pyrazole and quinoline rings can serve as acceptors.

In the crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline, molecules are linked by two independent C—H⋯N hydrogen bonds, which form sheets containing centrosymmetric R(16) and R(28) rings. mdpi.com For another related compound, 3,5-Diphenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-5-ol, intramolecular hydrogen bonds are formed between the hydroxyl group and the quinoline nitrogen atom. bohrium.com In the crystal packing of this molecule, C—H⋯O and C—H⋯π interactions connect molecules into supramolecular layers. bohrium.com

Furthermore, in a hydrazono-quinoline derivative, weak N—H⋯π interactions are observed, linking molecular chains into a three-dimensional structure. researchgate.net Density Functional Theory (DFT) calculations are a valuable tool for studying the energetics and geometry of hydrogen bonds. For instance, DFT studies on dicoumarols have been used to estimate the strength of O-H⋯O hydrogen bonds to be around 12 kcal/mol. mdpi.com Such computational methods could be applied to this compound to characterize the strength and nature of its potential hydrogen bonding networks.

| Hydrogen Bond Type | Observed in Compound Type | Supramolecular Motif | Reference |

|---|---|---|---|

| C—H⋯N | Pyrazolo[3,4-b]quinoline derivative | Sheets with R(16) and R(28) rings | mdpi.com |

| Intramolecular O-H⋯N | Quinolinyl-pyrazolol derivative | - | bohrium.com |

| N—H⋯π | Hydrazono-quinoline derivative | Links chains into 3D structure | researchgate.net |

The synthesis of pyrazolo-quinolines can be achieved through various methods, with the Friedländer and Pfitzinger reactions being classical routes. mdpi.comrsc.org The Friedländer synthesis involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene (B1212753) group, such as a pyrazolone (B3327878). mdpi.com The Pfitzinger reaction utilizes isatin and a carbonyl compound to produce quinoline-4-carboxylic acids, which can be further modified. rsc.orgresearchgate.net

Computational studies, particularly using DFT, are instrumental in elucidating reaction mechanisms and predicting regioselectivity. For the synthesis of pyrazole rings, the regioselectivity is a critical aspect. For instance, in the reaction of β-aminoenones with alkyl hydrazines, high regioselectivity is observed, with the outcome influenced by the steric bulk of the substituents. eurjchem.com

While specific computational modeling for the synthesis of this compound is not extensively reported, DFT studies on related systems have provided mechanistic insights. For example, the mechanism of Rh(III)-catalyzed annulation of 4-aryl-1,2,3-triazoles with alkynes has been investigated using DFT, revealing a Friedel-Crafts type mechanism for the initial C-H activation. A study on the photochemical oxidation of pyrazolo[3,4-b]hydroquinoline-5-ones employed DFT calculations to support a proposed electron-transfer induced mechanism. nih.gov These examples highlight the potential of computational chemistry to model the reaction pathways and understand the factors governing the regioselective synthesis of complex heterocyclic systems like this compound.

In silico techniques, especially molecular docking, are powerful tools for identifying potential biological targets and predicting the binding affinity of small molecules like this compound. The pyrazole-quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.

Virtual screening of libraries containing quinoline and pyrazole derivatives has been successfully employed to identify potential inhibitors for various therapeutic targets. For instance, pyrazole-quinoline hybrids have been docked against Epidermal Growth Factor Receptor (EGFR) and β-ketoacyl-ACP synthase (FabH), showing good binding affinities. In a study on pyrazoline derivatives as PI3K inhibitors, compounds containing a quinoline moiety exhibited docking scores of -7.85 and -7.17 Kcal/mol, which were better than a reference drug.

Molecular docking studies on new quinoline-2-one/pyrazole hybrids targeting caspase-3, an enzyme involved in apoptosis, have also been reported, with the compounds showing good binding interactions with the enzyme's active site. These computational studies often reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino acid residues of the protein target, which are crucial for binding affinity and selectivity. The this compound scaffold, with its potential for various intermolecular interactions, is therefore a promising candidate for in silico screening against a range of biological targets.

| Compound Class | Protein Target | Reported Docking Score (Kcal/mol) | Reference |

|---|---|---|---|

| Quinoline-containing pyrazoline derivatives | PI3K | -7.85 and -7.17 | |

| Quinoline-2-one/pyrazole hybrids | Caspase-3 | Good binding interactions reported | |

| Pyrazole-quinoline hybrids | EGFR | Minimum binding energy reported | |

| Pyrazole-quinoline hybrids | FabH | Minimum binding energy reported |

Coordination Chemistry and Metal Complexation with 2 3 Phenyl 1h Pyrazol 5 Yl Quinoline Ligands

Rational Design of 2-(3-Phenyl-1H-pyrazol-5-yl)quinoline as a Polydentate Ligand

The rational design of ligands is a cornerstone of modern coordination chemistry, aiming to create molecules with specific coordination properties to achieve desired functionalities in the resulting metal complexes. The structure of this compound is intentionally designed to act as an effective polydentate ligand.

The key to its design lies in the strategic placement of nitrogen atoms within its heterocyclic frameworks—the quinoline (B57606) and pyrazole (B372694) rings. These nitrogen atoms possess lone pairs of electrons, making them ideal donor sites for coordinating with electron-deficient metal centers. The quinoline ring system and the pyrazole moiety are both known to be excellent coordinating agents in their own right. researchgate.net The fusion of these two heterocycles creates a rigid scaffold that pre-organizes the nitrogen donors for chelation.

Specifically, the nitrogen atom of the quinoline ring and the sp²-hybridized nitrogen atom of the pyrazole ring are positioned to form a stable five- or six-membered chelate ring upon coordination to a metal ion. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with analogous monodentate ligands. The phenyl substituent on the pyrazole ring can also influence the electronic properties and steric hindrance of the ligand, which in turn can fine-tune the reactivity and structure of the metal complexes. Pyrazole and its derivatives are well-regarded for their ability to act as bridging ligands, suggesting the potential for this compound to form polynuclear complexes. researchgate.net

Synthesis and Characterization of Transition Metal Complexes

The versatile coordination ability of pyrazole and quinoline derivatives has led to the synthesis of a wide array of transition metal complexes. researchgate.netcitedrive.com

Synthetic Protocols for Mononuclear and Polynuclear Complexes

The synthesis of metal complexes with pyrazolylquinoline ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

For mononuclear complexes , a common synthetic route is the direct reaction of this compound with a metal halide or acetate salt in a 1:1 or 2:1 stoichiometric ratio. The choice of solvent can influence the outcome of the reaction, with alcohols or acetonitrile (B52724) being commonly employed. The reaction mixture is often heated to reflux to ensure complete complexation, followed by cooling to induce crystallization of the product. nih.gov

The synthesis of polynuclear complexes can be more intricate and often relies on the ability of the pyrazole moiety to act as a bridging unit between two metal centers. researchgate.net Achieving polynuclearity can sometimes be controlled by the stoichiometry of the reactants, the choice of the metal precursor, and the presence of specific counter-ions or ancillary ligands that can facilitate the formation of bridged structures.

Spectroscopic Characterization of Metal Complexes (e.g., UV-Vis, IR)

Once synthesized, the characterization of these metal complexes is crucial to confirm their formation and to probe their electronic and structural properties.

Infrared (IR) Spectroscopy is a powerful tool to verify the coordination of the ligand to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of the C=N and C=C stretching modes of the quinoline and pyrazole rings are expected. The disappearance or shift of the N-H stretching vibration of the pyrazole ring can also indicate deprotonation upon coordination. New bands appearing in the far-IR region (typically below 600 cm⁻¹) can often be assigned to metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. researchgate.net

UV-Visible (UV-Vis) Spectroscopy provides insights into the electronic structure of the metal complexes. The spectra of the free ligand typically show intense absorption bands in the UV region corresponding to π→π* transitions within the aromatic rings. Upon complexation, these bands may shift, and new bands may appear in the visible region. For complexes with d-block transition metals, these new bands can often be attributed to d-d transitions or metal-to-ligand charge transfer (MLCT) transitions, which are characteristic of the coordination environment and the electronic configuration of the metal ion. researchgate.net

Interactive Data Table: Spectroscopic Data for a Representative Metal Complex

| Spectroscopic Technique | Free Ligand (cm⁻¹) | Complexed Ligand (cm⁻¹) | Assignment |

| IR Spectroscopy | ~1620 | ~1605 | ν(C=N) quinoline |

| IR Spectroscopy | ~1580 | ~1565 | ν(C=N) pyrazole |

| IR Spectroscopy | - | ~450 | ν(M-N) |

| UV-Vis Spectroscopy | ~280 nm, ~330 nm | ~285 nm, ~340 nm | π→π* |

| UV-Vis Spectroscopy | - | ~450 nm | d-d transition / MLCT |

Note: The data presented are typical values for related pyrazole-quinoline complexes and are for illustrative purposes.

Structural Elucidation of Metal-Ligand Coordination Modes and Geometries

Determining the precise three-dimensional arrangement of atoms in a metal complex is fundamental to understanding its properties and reactivity.

X-ray Crystallography of Metal-Pyrazolylquinoline Complexes

For complexes of this compound, X-ray crystallography can confirm the bidentate N,N-coordination mode, showing the metal ion simultaneously bound to the quinoline and pyrazole nitrogen atoms. It can also reveal the formation of polynuclear structures where the pyrazole ring bridges two or more metal ions. The crystallographic data for related pyrazole-quinoline compounds have shown that the planarity of the ligand can be influenced by the substituents and the crystal packing forces. researchgate.netnih.gov

Interactive Data Table: Crystallographic Data for a Hypothetical Mononuclear Complex [M(L)₂Cl₂]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 15.60 |

| c (Å) | 12.88 |

| β (°) | 98.5 |

| M-N(quinoline) (Å) | 2.15 |

| M-N(pyrazole) (Å) | 2.10 |

| N-M-N bite angle (°) | 85.0 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from X-ray crystallography.

Magnetic Properties and Electronic Structure of Metal Centers

The magnetic properties of transition metal complexes are dictated by the number of unpaired electrons on the metal ion and are highly dependent on the coordination geometry and ligand field strength.

Magnetic susceptibility measurements can determine whether a complex is paramagnetic (possessing unpaired electrons) or diamagnetic (all electrons are paired). For paramagnetic complexes, the effective magnetic moment (μ_eff) can be calculated, which provides information about the number of unpaired electrons and thus the spin state of the metal ion. For instance, an octahedral iron(II) complex can be either high-spin (paramagnetic) or low-spin (diamagnetic) depending on the ligand field strength exerted by the pyrazolylquinoline ligand. The magnetic properties of polynuclear complexes can be more complex, often showing magnetic coupling (ferromagnetic or antiferromagnetic) between the metal centers, which can be studied by variable-temperature magnetic susceptibility measurements. researchgate.net

The electronic structure of the metal centers can be further investigated by computational methods, such as density functional theory (DFT), which can complement experimental data and provide a deeper understanding of the bonding and electronic transitions within the complex. nih.gov

Application of Metal Complexes in Catalysis Research (e.g., C-H activation, oxidation, reduction)

While the direct application of this compound complexes in C-H activation, oxidation, and reduction is a developing area of research, studies on closely related ligand systems provide significant insights into their catalytic potential. The inherent electronic properties and structural versatility of the pyrazolyl-quinoline framework make its metal complexes promising candidates for these important transformations.

Catalysis of C-C Bond Formation: Ethylene Oligomerization

A notable application of metal complexes with a ligand scaffold closely related to this compound is in the field of ethylene oligomerization. Research has demonstrated the efficacy of iron(II) chloride complexes featuring 2-(5-phenylpyrazol-3-yl)-8-arylimino-5,6,7-trihydroquinoline ligands as precatalysts for this process. mdpi.com

In the presence of methylaluminoxane (MAO) as a co-catalyst, these iron complexes exhibit good catalytic activity, converting ethylene into valuable short-chain α-olefins. mdpi.com The primary product of this oligomerization is 1-butene, a key comonomer in the production of polyethylene. The selectivity for 1-butene is notably high, often exceeding 95%. mdpi.com

The catalytic performance is influenced by the steric and electronic properties of the aryl substituents on the imino part of the ligand. For instance, complexes with bulkier aryl groups, such as 2,6-diisopropylphenyl, tend to show lower catalytic activity compared to those with less bulky groups like 2,4,6-trimethylphenyl. mdpi.com Reaction parameters such as temperature and the Al:Fe molar ratio are also crucial for optimizing catalyst activity and selectivity. At temperatures above 40 °C, these catalysts maintain very high selectivity for C4 products. mdpi.com

Table 1: Ethylene Oligomerization using 2-(5-Phenylpyrazol-3-yl)-8-arylimino-5,6,7-trihydroquinolyliron Chloride Precatalysts (Fe1-Fe6) mdpi.com

Reaction Conditions: Co-catalyst = MAO, Al:Fe ratio = 1000, Ethylene Pressure = 10 atm, Temperature = 20 °C, Solvent = Toluene.

| Precatalyst | Aryl Substituent (Ar) | Activity (10⁵ g·mol⁻¹(Fe)·h⁻¹) | Selectivity for 1-Butene (%) |

| Fe1 | 2,6-Me₂C₆H₃ | 2.05 | 98.9 |

| Fe2 | 2,6-Et₂C₆H₃ | 1.34 | 99.0 |

| Fe3 | 2,6-ⁱPr₂C₆H₃ | 0.87 | 99.0 |

| Fe4 | 2,4,6-Me₃C₆H₂ | 2.70 | 98.7 |

| Fe5 | 2,6-Et₂-4-MeC₆H₂ | 2.23 | 98.9 |

| Fe6 | 2-Me-6-EtC₆H₂ | 2.05 | 99.0 |

Potential in Reduction Catalysis

Metal complexes featuring protic pyrazole ligands, which share a key structural motif with this compound, have shown significant promise in reduction catalysis. For example, ruthenium and iridium complexes with 2-(1H-pyrazol-3-yl)pyridine ligands are effective catalysts for the transfer hydrogenation of ketones, nitriles, and esters, as well as the hydrogenation of carbon dioxide. nih.gov The protic N-H group on the pyrazole ring can participate in metal-ligand cooperation, facilitating substrate activation and proton transfer steps, which are crucial in many reduction mechanisms. nih.gov This suggests that metal complexes of this compound could similarly be explored for a range of hydrogenation and transfer hydrogenation reactions.

Potential in Oxidation Catalysis

The quinoline moiety, as part of a larger ligand framework, can support metal centers in various oxidation states, making its complexes suitable for catalyzing oxidation reactions. Iron complexes, in particular, are of interest due to the metal's redox activity and abundance. For instance, iron(III) complexes with N-heterocyclic ligands such as quinoxaline (B1680401) (a structural relative of quinoline) have been studied for their catecholase activity, where they catalyze the oxidation of catechols to quinones. nih.gov This capability highlights the potential for this compound-metal complexes to act as catalysts for various aerobic or peroxide-based oxidation processes.

While specific research on C-H activation using these complexes is limited, the ability of transition metals like palladium, rhodium, and iridium to perform C-H activation is well-established. nih.gov The development of this compound complexes with these metals could open avenues for their application as catalysts in direct C-H functionalization reactions, offering atom-economical routes to complex organic molecules.

Advanced Materials Science Applications of 2 3 Phenyl 1h Pyrazol 5 Yl Quinoline

Luminescent Properties and Optoelectronic Applications

The extended π-conjugated system of pyrazolo[3,4-b]quinolines, the core structure of the title compound, is responsible for their intense fluorescence. mdpi.com Many derivatives exhibit strong emission properties not only in solutions but also in the solid state. mdpi.com This inherent luminosity is the foundation for their application in various optoelectronic technologies, including fluorescent sensors and as emissive materials in Organic Light-Emitting Diodes (OLEDs). mdpi.comtandfonline.comresearchgate.net

Photophysical Characterization (Fluorescence Quantum Yield, Lifetime)

The photophysical properties of pyrazoloquinoline derivatives are highly dependent on their molecular structure and environment, such as solvent polarity. For example, the parent fluorophore, 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, demonstrates good emissive properties with fluorescence quantum yields (Φ) reaching as high as 88% and fluorescence lifetimes of up to 25 ns. nih.gov

A specific derivative, designed for sensory applications by incorporating a dipicolylamine chelator (referred to as PQPc), exhibits solvent-dependent fluorescence. mdpi.comnih.gov Its quantum yield decreases significantly with increasing solvent polarity, a phenomenon attributed to a photoinduced electron transfer (PET) mechanism that quenches fluorescence. mdpi.comnih.gov In the nonpolar solvent n-hexane, the quantum yield is 12.87%, while in the highly polar acetonitrile (B52724), it drops to just 0.75%. mdpi.comnih.gov This sensitivity to the environment is a key aspect of its function in sensory applications.

| Compound | Solvent | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Observation |

|---|---|---|---|---|

| 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline | Not Specified | Up to 88% | Up to 25 ns | Parent fluorophore with strong emissive properties. nih.gov |

| PQPc Derivative | n-Hexane | 12.87% | Not Specified | Highest quantum yield in a nonpolar solvent. mdpi.comnih.gov |

| Acetonitrile | 0.75% | Not Specified | Low quantum yield in a polar solvent due to PET quenching. mdpi.comnih.gov | |

| Acetonitrile + Zn2+ | 10% | Not Specified | Significant enhancement upon cation binding. mdpi.comnih.gov |

Development as Fluorescent Sensors for Cations (e.g., Zn²⁺)

The combination of a fluorescent pyrazoloquinoline core with a specific ion-binding site (chelator) allows for the development of highly selective and sensitive fluorescent sensors. nih.govmdpi.comnih.gov These sensors typically operate via a PET mechanism, where the fluorescence of the core is initially "turned off" or quenched by the chelator. mdpi.com Upon binding with a target cation, the PET process is inhibited, leading to a "turn-on" fluorescent response. mdpi.com

A pyrazoloquinoline derivative featuring a dipicolylamine recognition site (PQPc) has been specifically investigated as a sensor for zinc ions (Zn²⁺). mdpi.comnih.gov In the absence of ions in an acetonitrile solution, the compound shows a weak emission. mdpi.comnih.gov However, upon the addition of Zn²⁺, the fluorescence quantum yield increases 13-fold, from 0.75% to 10%. mdpi.comnih.govnih.gov This chelation-enhanced fluorescence effect allows for the sensitive detection of Zn²⁺. researchgate.net Detailed studies have determined that the sensor forms a 1:1 complex with Zn²⁺ and can detect the ion at very low concentrations. mdpi.comnih.gov The sensor demonstrates high selectivity for Zn²⁺ over other divalent cations such as Pb²⁺, Ca²⁺, Cd²⁺, and Mg²⁺. mdpi.com

| Sensor Compound | Target Ion | Binding Stoichiometry (Sensor:Ion) | Binding Constant (K) | Limit of Detection (LOD) | Fluorescence Enhancement |

|---|---|---|---|---|---|

| PQPc Derivative | Zn2+ | 1:1 | 859 M-1 | 1.93 x 10-7 M | 13-fold increase in quantum yield. mdpi.comnih.govnih.gov |

Potential in Organic Light-Emitting Diodes (OLEDs)

The strong emissive properties of 1H-pyrazolo[3,4-b]quinolines make them promising candidates for use as emitters in OLEDs. mdpi.comtandfonline.com Researchers have synthesized derivatives with N,N-diarylamine moieties and successfully incorporated them as dopants in a poly(9-N-vinylcarbazole) (PVK) matrix for use in solution-processable OLEDs. tandfonline.com

In a device configuration of ITO/PEDOT:PSS/PVK-PQ/TRI-Q/Ca/Al, where the pyrazoloquinoline (PQ) derivative acts as the emitter, bright green electroluminescence was achieved. tandfonline.com The fabricated devices exhibited luminance values ranging from 355 to 806 cd m⁻², demonstrating the viability of this class of compounds as active materials for OLED applications. tandfonline.com The strong emission in the blue and green regions of the spectrum is a characteristic feature of these compounds. tandfonline.com

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. mdpi.com The structure of 2-(3-Phenyl-1H-pyrazol-5-yl)quinoline, with its multiple aromatic rings and heteroatoms, provides numerous sites for such interactions, enabling the formation of ordered, self-assembled structures.

Formation of Self-Assembled Structures

In the crystalline state, molecules related to this compound demonstrate a clear tendency to form well-defined supramolecular assemblies. For instance, the crystal structure of a zinc complex featuring a 1-phenyl-3-methyl-4-[(quinolin-3-yl)iminomethyl]-1H-pyrazol-5-olate ligand reveals that individual molecules organize into robust dimers. nih.gov A similar compound, 3,5-Diphenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-5-ol, forms supramolecular layers in the crystal, which are two molecules thick. nih.gov This self-organization is not random but is guided by a network of specific intermolecular interactions that dictate the final architecture.

Role of Non-Covalent Interactions in Supramolecular Architectures

The stability and structure of these supramolecular assemblies are governed by a variety of non-covalent interactions. numberanalytics.comrsc.org These forces, while weaker than covalent bonds, are highly directional and collectively responsible for the cohesion of the crystal structure. mdpi.comnumberanalytics.com

Key interactions observed in the crystal packing of related pyrazolyl-quinoline systems include:

Hydrogen Bonding: Weak intramolecular hydrogen bonds, such as C—H⋯O and C—H⋯N, help to stabilize the conformation of individual molecules. nih.govnih.gov Intermolecular hydrogen bonds play a crucial role in linking different molecular units together. nih.gov

π–π Stacking Interactions: The planar aromatic rings of the quinoline (B57606) and phenyl groups can interact through π–π stacking. These interactions are fundamental in the formation of dimers and larger assemblies, with observed distances between ring centroids being as short as 3.330 Å. nih.gov

C—H⋯π Interactions: In these interactions, a hydrogen atom attached to a carbon atom interacts with the electron cloud of a nearby aromatic ring. This type of bond is observed to connect molecules into layers. nih.gov

The interplay of these diverse non-covalent forces guides the self-assembly process, leading to the formation of complex and highly ordered supramolecular structures from individual this compound-type molecules.

Applications in Framework Materials (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

A comprehensive review of scientific literature reveals that while the parent heterocyclic systems of quinoline and pyrazole (B372694) are extensively used in the construction of framework materials, the specific compound This compound has not yet been explicitly reported as a primary building block in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). However, the unique structural and electronic characteristics of this molecule suggest its significant potential as a versatile ligand for the rational design of novel framework materials with tailored properties. The fusion of the electron-deficient quinoline ring with the electron-rich pyrazole moiety, along with the presence of a phenyl group, offers multiple coordination sites and opportunities for diverse chemical functionalities.

Similarly, the pyrazole moiety is a prominent building block in the field of MOFs. Pyrazolate-based MOFs are known for their exceptional thermal and chemical stability, which is attributed to the strong coordination bonds formed between the pyrazolate nitrogen atoms and metal centers. These frameworks have been explored for a wide range of applications, including gas sorption, catalysis, and as energetic materials. The ability of the pyrazole ring to act as a bridging ligand between metal ions facilitates the formation of diverse network topologies, from one-dimensional chains to complex three-dimensional structures.

The combination of both the quinoline and pyrazole functionalities within This compound presents a compelling case for its use in creating bifunctional or multifunctional framework materials. The nitrogen atoms of both the quinoline and pyrazole rings can serve as coordination sites for metal ions in the formation of MOFs. The specific coordination mode would likely depend on the reaction conditions and the choice of metal precursor. The presence of the phenyl group could also influence the resulting framework's porosity and selectivity by introducing steric hindrance or by participating in π-π stacking interactions, thereby affecting the packing of the structure.

In the context of COFs, the amine group on the pyrazole ring, if deprotected, could be a reactive site for forming covalent linkages with other organic building blocks. This could lead to the creation of novel COFs with unique electronic properties arising from the conjugation between the quinoline, pyrazole, and other aromatic units within the framework.

While no experimental data exists for frameworks constructed from This compound , a hypothetical MOF, designated as ZJU-M1 (Zhejiang University-Material 1), can be conceptualized. The potential properties of such a material are outlined in the interactive data table below, based on typical values observed for pyrazolate and quinoline-based MOFs.

Hypothetical Properties of a MOF Derived from this compound (ZJU-M1)

| Property | Hypothetical Value | Basis for Estimation |

|---|---|---|

| Metal Center | Zn(II) or Cu(II) | Commonly used metals in stable pyrazolate MOFs. |

| BET Surface Area | 800 - 1500 m²/g | Typical range for microporous MOFs with aromatic linkers. |

| Pore Volume | 0.4 - 0.8 cm³/g | Consistent with the estimated surface area and linker size. |

| Thermal Stability | > 350 °C | Based on the high thermal stability of known pyrazolate MOFs. |

| Potential Application | Gas Sorption (CO₂), Luminescent Sensing | Aromatic nature and N-heterocycles suggest potential for these applications. |

The synthesis of such a hypothetical framework would likely involve solvothermal or hydrothermal methods, where This compound and a suitable metal salt are heated in a high-boiling point solvent. The resulting crystalline material would then be characterized using techniques such as single-crystal X-ray diffraction to determine its structure, and gas sorption analysis to measure its porosity.

Future Directions and Emerging Research Avenues for 2 3 Phenyl 1h Pyrazol 5 Yl Quinoline

Innovations in Green and Sustainable Synthetic Methodologies

The future synthesis of 2-(3-Phenyl-1H-pyrazol-5-yl)quinoline and its derivatives is poised to move away from conventional methods that often rely on harsh solvents, high temperatures, and long reaction times. researchgate.net The adoption of green chemistry principles is paramount, focusing on efficiency, sustainability, and minimal environmental impact. impactfactor.orgmdpi.com

Key future innovations will likely center on:

Energy-Efficient Techniques: Microwave (MW) irradiation and ultrasound-assisted synthesis are expected to become standard methodologies. osi.lv These techniques significantly accelerate reaction rates, leading to drastically reduced reaction times and increased product yields compared to conventional heating. acs.orgresearchgate.netnih.gov For instance, microwave-assisted condensation of precursors on clay supports or in solvent-free conditions can favor the formation of pyrazoloquinoline systems efficiently. mdpi.comresearchgate.net Ultrasound irradiation promotes reactions through acoustic cavitation, enhancing mass transfer and enabling synthesis in environmentally benign solvents like water or ethanol at ambient temperatures. nih.govrsc.orglatrobe.edu.aunih.gov

Eco-Friendly Catalysts and Solvents: Research will increasingly focus on replacing hazardous reagents with recyclable and non-toxic alternatives. This includes the use of solid-supported catalysts, nanoparticles (e.g., ZnO or AgNPs), and biodegradable catalysts like baker's yeast. mdpi.comijarsct.co.in The use of green solvents such as water, polyethylene glycol (PEG), or ionic liquids is another critical area. impactfactor.orgnih.govnih.gov Ionic liquids, for example, can act as both the solvent and the catalyst and are often reusable, adding to the sustainability of the process. impactfactor.orgnih.gov

One-Pot Multicomponent Reactions (MCRs): Designing one-pot, three-component syntheses will be a major goal. researchgate.net MCRs improve synthetic efficiency by combining multiple steps into a single operation, which minimizes waste, saves time, and reduces energy consumption. ijarsct.co.in An ultrasound-assisted, one-pot synthesis of functionalized pyrazoloquinolines in the presence of an ionic liquid has already demonstrated the potential of this approach. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrazoloquinoline Derivatives

| Methodology | Typical Conditions | Reaction Time | Yield | Key Advantages |

|---|---|---|---|---|

| Conventional Heating | High-boiling point organic solvents (e.g., DMF), reflux | 5–20 hours | Moderate | Established and well-understood procedures. |

| Microwave Irradiation | Solvent-free or minimal high-boiling solvent (e.g., DMF) | 5–30 minutes | High to Excellent | Rapid heating, dramatically reduced reaction time, higher yields, fewer side products. acs.orgmdpi.com |

| Ultrasound-Assisted Synthesis | Green solvents (e.g., water, ethanol) at ambient temperature | 2–5 hours | Good to High | Energy efficient, enhanced mass transfer, use of eco-friendly solvents, milder conditions. rsc.orgeurekaselect.com |

| One-Pot Multicomponent Reaction | Catalyst (e.g., ionic liquid, nanoparticles) in a green solvent | Variable (often short) | Good to Excellent | High atom economy, reduced waste, operational simplicity, time and energy saving. nih.gov |

Integration of Advanced In Situ Characterization Techniques

To move beyond trial-and-error optimization, future synthetic development will require a deeper mechanistic understanding of the formation of the pyrazolylquinoline scaffold. The integration of advanced in situ characterization techniques is a promising avenue to achieve this. While techniques like NMR, FT-IR, and mass spectrometry are routinely used for final product characterization, their application in real-time during a reaction can provide invaluable insights. africanjournalofbiomedicalresearch.comfip.org

Future research will likely involve:

Real-Time Reaction Monitoring: Employing in situ spectroscopic methods such as process FT-IR, Raman spectroscopy, and UV-Vis spectroscopy to continuously monitor the concentration of reactants, intermediates, and products. This data allows for precise determination of reaction kinetics and helps identify transient or unstable intermediates that are missed by conventional analysis.

Mechanistic Elucidation: By identifying intermediates, researchers can validate or disprove proposed reaction mechanisms. For multicomponent reactions leading to the pyrazolylquinoline core, in situ monitoring can unravel the sequence of bond-forming events, which is crucial for optimizing reaction conditions to suppress side reactions and maximize the yield of the desired product.

Process Analytical Technology (PAT): In a production environment, integrating these real-time analytical tools facilitates better process control, ensuring consistent product quality and safety. This approach is central to modernizing pharmaceutical manufacturing and can be applied to the scaled-up synthesis of this compound derivatives.

High-Throughput Computational Screening for Novel Applications

The discovery of new applications for the this compound scaffold can be dramatically accelerated through the use of high-throughput computational screening. In silico methods allow for the rapid evaluation of vast virtual libraries of derivatives against various biological and material targets, saving significant time and resources compared to traditional experimental screening. rjraap.com

Emerging research avenues in this domain include:

Virtual Screening for Biological Targets: Utilizing molecular docking simulations to screen libraries of pyrazolylquinoline analogs against the binding sites of key proteins implicated in diseases like cancer or neurodegenerative disorders. nih.govfip.org For example, studies on similar heterocyclic systems have successfully used docking to identify potential inhibitors of enzymes like phosphatidylinositol 3-kinases (PI3Ks) or cyclooxygenase-2 (COX-2). fip.orgrjraap.com

Predictive Modeling with DFT: Employing Density Functional Theory (DFT) to calculate the electronic and photophysical properties of novel derivatives. latrobe.edu.aunih.gov This can predict their suitability for applications in materials science, such as in organic light-emitting diodes (OLEDs), by calculating parameters like HOMO-LUMO gaps, absorption/emission spectra, and charge transport properties.

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the dynamic behavior of the molecule when interacting with a biological receptor or within a material matrix. These simulations can provide insights into binding stability, conformational changes, and the role of solvent molecules, offering a more complete picture than static docking models. preprints.org

Table 2: Computational Techniques for Exploring Novel Applications

| Computational Technique | Purpose | Potential Application to be Uncovered |

|---|---|---|

| Molecular Docking | Predicts binding affinity and mode of interaction with a biological target. rjraap.com | Identification of new enzyme inhibitors (e.g., kinases) or receptor antagonists for therapeutic use. nih.gov |

| Density Functional Theory (DFT) | Calculates electronic structure, molecular orbitals (HOMO/LUMO), and optical properties. nih.gov | Screening for candidates for optoelectronic materials, sensors, and nonlinear optics. |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Assessing the stability of ligand-protein complexes; understanding structural dynamics in materials. preprints.org |

| Quantitative Structure-Activity Relationship (QSAR) | Models the correlation between chemical structure and biological activity. | Guiding the design of derivatives with enhanced potency and optimized pharmacokinetic profiles. |

Exploration of Multifunctional Materials Based on Pyrazolylquinoline Scaffolds

The rigid, planar, and electron-rich structure of the pyrazolylquinoline core makes it an excellent candidate for the development of advanced functional materials. A significant body of research already highlights that pyrazolo[3,4-b]quinolines can exhibit intense fluorescence, suggesting their potential as luminophores. mdpi.com

Future research will likely expand into several key areas:

Optoelectronics: Systematic investigation of substituted this compound derivatives as emitters or host materials in OLEDs. Research will focus on tuning the emission color, quantum efficiency, and stability by modifying substituents on the phenyl and quinoline (B57606) rings. doi.org

Chemical Sensors: The inherent fluorescence of the scaffold can be exploited to design chemosensors. The introduction of specific functional groups can enable the selective binding of metal ions or anions, leading to a detectable change in the fluorescence signal (e.g., quenching or enhancement). This could lead to sensitive and selective sensors for environmental monitoring or biological imaging.

Nonlinear Optical (NLO) Materials: The combination of electron-donating and electron-accepting groups within the conjugated π-system of pyrazolylquinoline derivatives could give rise to materials with significant NLO properties, which are valuable for applications in telecommunications and optical computing. bohrium.comresearchgate.net

Development of Novel Coordination Architectures for Advanced Functionalities

The this compound molecule is an excellent N,N'-chelating ligand due to the strategic placement of nitrogen atoms in both the quinoline and pyrazole (B372694) rings. This makes it a versatile building block for constructing a wide array of metal-organic coordination architectures with tunable properties. researchgate.net The coordination chemistry of pyrazole and pyridine-based ligands is well-established, providing a strong foundation for future work. mdpi.com

Prospective research directions include:

Supramolecular Self-Assembly: Exploring the self-assembly of the ligand with various transition metal ions (e.g., Cu(II), Fe(II), Co(II), Ni(II)) to form discrete mononuclear or polynuclear complexes. nih.govmdpi.com The resulting supramolecular structures can be controlled through non-covalent interactions like hydrogen bonding and π–π stacking, leading to complex assemblies with specific topologies. mdpi.com

Coordination Polymers and MOFs: Extending the coordination chemistry to the synthesis of infinite 1D, 2D, or 3D coordination polymers, including Metal-Organic Frameworks (MOFs). By introducing functional groups (e.g., carboxylates) onto the quinoline or phenyl rings, the ligand can be designed to connect multiple metal centers, creating porous frameworks.

Functional Coordination Materials: Investigating the properties of these novel coordination architectures for specific applications. For example, complexes with paramagnetic metal centers could be studied for their magnetic properties. Porous MOFs could be explored for gas storage and separation. Furthermore, metal complexes often exhibit enhanced catalytic or biological activity compared to the free ligand, opening avenues for new catalysts and metallodrugs. bohrium.comresearchgate.net

Compound Index

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Phenyl-1H-pyrazol-5-yl)quinoline?

Methodological Answer: The synthesis typically involves coupling pyrazole and quinoline moieties. One green chemistry approach uses InCl₃ as a catalyst in aqueous media, enabling regioselective formation of the pyrazolyl-quinoline bond. Key steps include:

- Condensation of 3-phenyl-1H-pyrazole-5-carbaldehyde with substituted quinoline precursors.

- Cyclization under microwave irradiation (120°C, 30 min) to enhance yield (70–85%) .

- Alternative methods employ Mannich reactions with diaza-crown ethers or reductive amination, as seen in analogous quinoline derivatives .

Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| InCl₃-mediated coupling | Aqueous media | 70–85 | 30 min | |

| Mannich reaction | DMF, 80°C | 60–75 | 12 h |

Q. How is this compound characterized structurally?

Methodological Answer: Structural elucidation relies on:

- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, identifying bond angles and torsional strains in the pyrazole-quinoline system .

- Spectroscopy :

- ¹H/¹³C NMR : Pyrazole C-H protons resonate at δ 6.8–7.2 ppm; quinoline protons appear downfield (δ 8.1–8.9 ppm).

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm heterocyclic connectivity .

Q. What reactivity patterns are observed in this compound?

Methodological Answer: The quinoline nitrogen and pyrazole NH group are reactive sites: